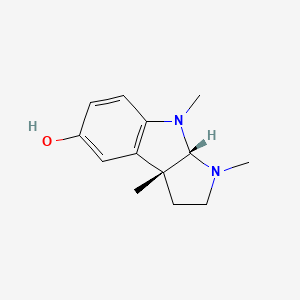
(+)-Eseroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Eseroline, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacokinetics
A study highlighted the development of a simple liquid chromatographic method for quantifying (+)-Eseroline in rat plasma. This method utilizes high-performance liquid chromatography (HPLC) with photodiode-array detection, allowing for effective pharmacokinetic studies. The limits of detection were established at 25 ng/ml for eseroline, demonstrating the method's reliability and suitability for further pharmacokinetic investigations in animal models .
Key Findings:
- Methodology : HPLC with a mobile phase of sodium dihydrogenphosphate and acetonitrile.
- Detection Limits : 25 ng/ml for eseroline.
- Recovery Rates : Average recovery was approximately 61.1% from spiked plasma samples.
Analgesic Properties
Research indicates that this compound exhibits significant analgesic effects. In animal studies, it was shown to suppress nociceptive responses to mechanical and thermal stimuli without affecting spontaneous neuronal firing in the thalamus. The analgesic effect was dose-dependent and could be antagonized by naloxone, confirming its opioid-like action .
Summary of Analgesic Effects:
- Dosage : Effective at 5 mg/kg administered intraperitoneally.
- Duration : Pain relief onset at 5 minutes, lasting approximately 60 minutes.
- Mechanism : Antinociceptive effects mediated through opioid receptors.
Neurotoxicity
This compound has been implicated in neurotoxic effects, particularly in neuronal cell cultures. Studies demonstrated that eseroline induces cell death through mechanisms involving the loss of ATP and leakage of lactic acid dehydrogenase (LDH). It was found to be more toxic than physostigmine itself, with significant damage observed in various neuronal cell lines at concentrations as low as 75 µM .
Toxicity Data:
- Cell Lines Tested : Mouse neuroblastoma N1E-115, rat glioma C6, neuroblastoma-glioma hybrid NG 108-15.
- Toxic Concentrations : LDH leakage observed at concentrations ranging from 40 to 120 µM.
- Mechanism of Action : Loss of ATP leading to cell death.
Comparative Table of Eseroline Applications
Propriétés
Numéro CAS |
29347-15-7 |
|---|---|
Formule moléculaire |
C13H18N2O |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol |
InChI |
InChI=1S/C13H18N2O/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13/h4-5,8,12,16H,6-7H2,1-3H3/t12-,13+/m0/s1 |
Clé InChI |
HKGWQUVGHPDEBZ-QWHCGFSZSA-N |
SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C |
SMILES isomérique |
C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)O)C)C |
SMILES canonique |
CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C |
Synonymes |
eseroline eseroline monohydrochloride, (3aS-cis)-isomer eseroline, (+)- eseroline, (3aR-cis)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















